Cas no 1334375-61-9 (N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide)

N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide
- N-cyclopentyl-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide
- AKOS024534179
- VU0533873-1
- F6169-0002
- 1334375-61-9
- N-cyclopentyl-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide
- N-cyclopentyl-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide
-
- インチ: 1S/C14H17N5O2/c20-13(16-11-4-1-2-5-11)10-19-14(21)7-6-12(17-19)18-9-3-8-15-18/h3,6-9,11H,1-2,4-5,10H2,(H,16,20)
- InChIKey: HXHOFXZHQSMWFF-UHFFFAOYSA-N
- SMILES: O=C(CN1C(C=CC(N2C=CC=N2)=N1)=O)NC1CCCC1
計算された属性
- 精确分子量: 287.13822480g/mol
- 同位素质量: 287.13822480g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 482
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 79.6Ų
N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6169-0002-3mg |
N-cyclopentyl-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide |
1334375-61-9 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6169-0002-2μmol |
N-cyclopentyl-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide |
1334375-61-9 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6169-0002-1mg |
N-cyclopentyl-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide |
1334375-61-9 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6169-0002-2mg |
N-cyclopentyl-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide |
1334375-61-9 | 2mg |
$59.0 | 2023-09-09 |
N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide 関連文献
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamideに関する追加情報
Comprehensive Overview of N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide (CAS No. 1334375-61-9)
N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide (CAS No. 1334375-61-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities. The presence of both pyrazole and dihydropyridazine moieties in its structure makes it a promising candidate for drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
In recent years, the scientific community has shown growing interest in N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide due to its potential role in addressing unmet medical needs. Researchers are exploring its applicability in areas such as anti-inflammatory therapies, neurodegenerative disease treatment, and metabolic disorder management. These fields align with current global health priorities, making this compound a subject of intense study. Its CAS No. 1334375-61-9 serves as a unique identifier, ensuring accurate referencing in academic and industrial databases.
The synthesis of N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide involves multi-step organic reactions, often starting with the construction of the pyridazine core followed by functionalization with the cyclopentyl and pyrazole groups. This process requires precise control of reaction conditions to achieve high yields and purity. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are routinely employed to characterize the compound and confirm its structural integrity.
From a pharmacological perspective, the 1,6-dihydropyridazine scaffold in this compound is particularly noteworthy. This structural motif is frequently found in molecules with kinase inhibitory activity, a property highly sought after in cancer research and immunotherapy. While CAS No. 1334375-61-9 is not yet approved for clinical use, preliminary studies suggest it may interact with specific biological targets involved in cell signaling pathways. Researchers are particularly interested in its potential selectivity profile, which could minimize off-target effects in therapeutic applications.
The physicochemical properties of N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide contribute significantly to its research utility. Its moderate solubility in organic solvents facilitates various experimental procedures, while its molecular weight of approximately 290 g/mol places it within the desirable range for drug-like compounds. These characteristics make it suitable for in vitro and in vivo studies, though further optimization may be required to enhance its bioavailability and pharmacokinetic properties.
In the context of current research trends, this compound aligns with the growing demand for small molecule therapeutics that can address complex diseases. The incorporation of both pyrazole and pyridazine rings offers opportunities for structure-activity relationship (SAR) studies, allowing medicinal chemists to explore various modifications that could enhance potency or reduce toxicity. Such investigations are particularly relevant given the pharmaceutical industry's focus on personalized medicine and targeted therapies.
From a commercial perspective, CAS No. 1334375-61-9 is primarily available as a research chemical from specialized suppliers. Its current applications are predominantly in academic and industrial laboratories engaged in drug discovery and medicinal chemistry research. The compound's stability under standard laboratory conditions and its compatibility with common analytical methods make it a practical choice for experimental work. However, researchers must adhere to appropriate safety protocols when handling this material, as with all laboratory chemicals.
The future research directions for N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide may include more detailed investigations into its mechanism of action, potential therapeutic indications, and structure optimization. As computational methods in drug design continue to advance, this compound may serve as an interesting case study for molecular docking simulations and virtual screening approaches. These techniques could help identify its most promising biological targets and guide the development of more potent analogs.
In conclusion, N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide (CAS No. 1334375-61-9) represents an intriguing example of modern medicinal chemistry with significant potential for therapeutic development. Its unique combination of structural features positions it as a valuable tool for researchers exploring new approaches to disease treatment. While much work remains to fully understand its capabilities, this compound exemplifies the ongoing innovation in pharmaceutical research and the continuous search for novel bioactive molecules.
1334375-61-9 (N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide) Related Products
- 1892342-38-9(tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate)
- 1268390-67-5(4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine)
- 1904219-21-1((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(isoquinolin-1-yl)methanone)
- 1451391-79-9(4-(Azetidin-3-yl)-1-methylpiperazin-2-one hydrochloride)
- 1850895-78-1(1-Fluoro-3-(2-methylpyrrolidin-1-yl)propan-2-ol)
- 1804489-05-1(6-(Bromomethyl)-4-cyano-2-(difluoromethyl)-3-fluoropyridine)
- 2228263-20-3(1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbonitrile)
- 2679812-12-3((1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo3.2.1octane-5-carboxylic acid)
- 25948-11-2(5-Nitro-2-(n-propylamino)pyridine)
- 1597878-47-1(1-(4-chlorobenzyl)-3-methylpiperidin-4-ol)




